1-(4-Mercaptophenyl)propan-1-one

Description

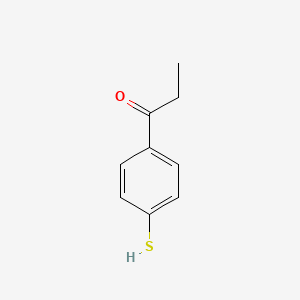

1-(4-Mercaptophenyl)propan-1-one is a sulfur-containing aromatic ketone characterized by a propan-1-one backbone substituted with a 4-mercaptophenyl group. The mercapto (-SH) functional group confers unique chemical reactivity, including nucleophilic thiol-disulfide exchange and metal-binding capabilities. These analogs exhibit diverse physicochemical and biological properties, making them relevant to pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

1-(4-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H10OS/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3 |

InChI Key |

NKPQOGLSVOBSDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Mercaptophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-mercaptophenylacetic acid with acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.

Major Products Formed:

Oxidation: Sulfonic acids, disulfides.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-Mercaptophenyl)propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Mercaptophenyl)propan-1-one involves its interaction with molecular targets through its reactive mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to modulation of protein function and signaling pathways . Additionally, the compound’s carbonyl group can participate in nucleophilic addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

Table 1: Key Parameters of this compound and Analogs

Biological Activity

1-(4-Mercaptophenyl)propan-1-one, also known as 4-Mercaptopropiophenone, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12OS

- Molecular Weight : 184.27 g/mol

- CAS Number : 10342-83-3

- Structure : The compound features a propanone backbone with a mercapto group attached to a phenyl ring.

Synthesis

This compound can be synthesized through various methods, including the reaction of 4-bromopropiophenone with thiourea or through other thiolating agents. The synthesis typically involves nucleophilic substitution reactions where the mercapto group replaces a halogen atom on the aromatic ring.

Antioxidant Activity

Research indicates that compounds with thiol groups, such as this compound, exhibit significant antioxidant properties. The presence of the thiol group allows for the scavenging of free radicals, which can mitigate oxidative stress in biological systems.

Cytotoxicity and Antitumor Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro assays showed that at concentrations above 10 µM, the compound inhibited cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

The biological effects of this compound are believed to be mediated through its interaction with cellular signaling pathways. Specifically:

- Transcription Factor Modulation : It has been reported that this compound can inhibit the transcriptional synergy between GATA4 and NKX2-5 at micromolar concentrations, thereby affecting gene expression related to cell growth and differentiation .

Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated antioxidant activity in vitro with significant free radical scavenging ability. |

| Study B | Showed cytotoxic effects against MCF-7 and A549 cell lines with an IC50 range of 5-15 µM. |

| Study C | Found inhibition of GATA4-NKX2-5 transcriptional synergy, indicating potential pathways for therapeutic applications. |

Toxicity Profile

While this compound shows promising biological activities, it is crucial to consider its toxicity profile. In human induced pluripotent stem cells (iPSCs), concentrations above 20 µM resulted in significant cytotoxicity, highlighting the need for careful dose management in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.